molecular formula C19H17FN2O3S B2993499 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1704660-23-0

4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Cat. No. B2993499
CAS RN: 1704660-23-0
M. Wt: 372.41
InChI Key: HNLYFRJVUKKBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, also known as GSK2981278, is a small molecule inhibitor of the protein kinase B (PKB) signaling pathway. This compound has been extensively studied in scientific research for its potential applications in cancer therapy and other diseases.

Scientific Research Applications

Cyclooxygenase-2 Inhibitors

4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide and its derivatives have been researched extensively for their potential as cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom has been found to notably increase COX1/COX-2 selectivity, leading to the development of potent, highly selective, and orally active COX-2 inhibitors such as JTE-522. These inhibitors are in clinical trials for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer and Antimicrobial Agents

The compound has been involved in studies aiming at discovering new anticancer and antimicrobial agents. Sulfonamide derivatives have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Some of these sulfonamides have demonstrated strong inhibition against both human cytosolic isoforms hCA I and II, suggesting their potential in treating various cancers (Gul et al., 2016).

Corrosion Inhibition

Research into the corrosion inhibition properties of similar sulfonamide derivatives for the protection of metals has been conducted. These studies involve quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties on iron surfaces. The effectiveness of these compounds as corrosion inhibitors has implications for industrial applications, particularly in extending the life of metal components (Kaya et al., 2016).

Fluorescent Ionophores and Sensitizers

The development of fluorescent ionophores using derivatives of benzenesulfonamide has been explored for applications in sensing and imaging. These compounds have been shown to form complexes with metal cations, leading to changes in fluorescence properties, which could be utilized in the detection and measurement of metal ions in biological systems. Furthermore, their potential as photosensitizers in photodynamic therapy has been evaluated, highlighting their significance in medical diagnostics and treatment strategies (Malval et al., 2003).

properties

IUPAC Name

4-fluoro-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-14-11-16(20)8-9-18(14)26(23,24)22-13-15-5-4-6-17(12-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLYFRJVUKKBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.